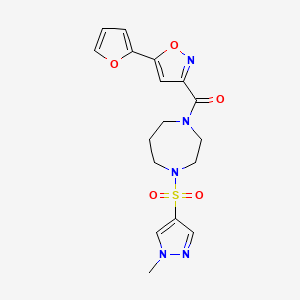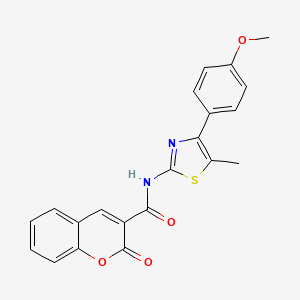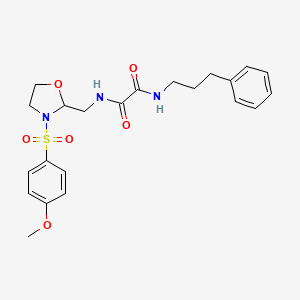
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is a prodrug that is converted to its active form, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it inhibits the function of the electron transport chain in the mitochondria, leading to oxidative stress and cell death. This mechanism is similar to the mechanism by which the pesticide rotenone and the recreational drug MDA (3,4-methylenedioxyamphetamine) cause Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. In addition, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been shown to cause oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of Parkinson's disease. N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells in vitro, possibly by inhibiting protein kinases involved in cancer cell signaling pathways.
实验室实验的优点和局限性
One advantage of using N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide in lab experiments is that it can induce Parkinson's disease-like symptoms in animal models, which can help to advance our understanding of the disease and to develop new treatments. However, one limitation of using N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is that it is a neurotoxin that can cause irreversible damage to dopaminergic neurons, which can make it difficult to study the long-term effects of the disease.
未来方向
There are several future directions for research on N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, including:
1. Developing new treatments for Parkinson's disease that target the oxidative stress and inflammation caused by N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide.
2. Investigating the role of protein kinases in cancer cell signaling pathways using N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide as a tool.
3. Developing new methods for synthesizing N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide that are more efficient and cost-effective.
4. Studying the long-term effects of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide on dopaminergic neurons to better understand the pathogenesis of Parkinson's disease.
合成方法
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is synthesized by the reaction of 2-(5-methylthiophen-2-yl)ethanamine and 3-(phenylthio)propanoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.
科学研究应用
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In neuroscience, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been used to induce Parkinson's disease-like symptoms in animal models, which has helped to advance our understanding of the disease and to develop new treatments. In cancer research, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been used as a tool to study the role of protein kinases in cancer cell signaling pathways.
属性
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-13-8-9-16(22-13)15(20-2)12-18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQUOVQQEAMGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CCSC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)
![N~1~-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2620870.png)

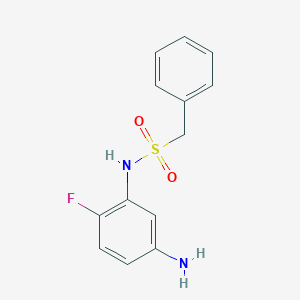
![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)
![N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2620879.png)
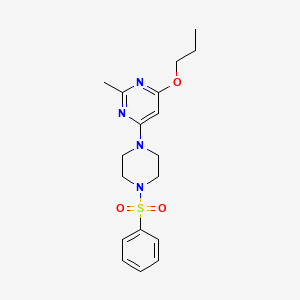
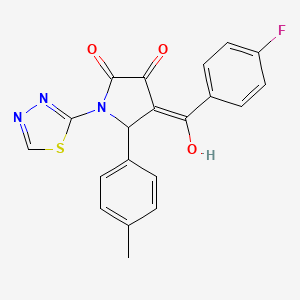
![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)
